molecular formula C18H27NO4 B13187947 tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate

tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate

Cat. No.: B13187947
M. Wt: 321.4 g/mol
InChI Key: FGLYPPWQOYGJOO-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate is a chemical compound with the CAS Number 2007044-06-4 and a molecular weight of 321.41 g/mol . Its molecular formula is C18H27NO4 . This compound is part of a class of chemicals that feature a tert-butyl carbamate (Boc) protective group, a cornerstone in synthetic organic chemistry for the protection of amine functionalities during multi-step synthesis . The structure also contains a 2-methoxyphenyl ketone moiety, which can serve as a versatile synthetic intermediate. Compounds with tert-butyl groups are known to be utilized in various research applications, including the development of pharmaceuticals and as building blocks in material science . The Boc group can be readily removed under mild acidic conditions, making this reagent valuable for complex molecule assembly, such as in the synthesis of peptide mimetics or other pharmacologically active agents . This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

tert-butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate

InChI

InChI=1S/C18H27NO4/c1-18(2,3)23-17(21)19-13-9-5-6-11-15(20)14-10-7-8-12-16(14)22-4/h7-8,10,12H,5-6,9,11,13H2,1-4H3,(H,19,21)

InChI Key

FGLYPPWQOYGJOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)C1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthesis of the Carbamate Intermediate

Reagents:

Reagent Purpose Typical Conditions
tert-Butyl carbamate (BOC) Protecting amine group Usually reacts with acyl chlorides or isocyanates
Isobutyl chlorocarbonate (Boc-OCCl) Activation of carbamate In the presence of N-methylmorpholine (NMM) or triethylamine (TEA)
N-Methylmorpholine (NMM) Base To scavenge HCl or other acids
Anhydrous ethyl acetate or dichloromethane Solvent Anhydrous conditions preferred

Procedure:

  • N-BOC-D-Serine or similar amino acid derivatives are reacted with isobutyl chlorocarbonate in the presence of NMM at low temperatures (~ -20°C to 0°C) to form the N-BOC-protected amino acid.
  • The reaction mixture is stirred for 3–5 hours, ensuring complete conversion, monitored via TLC or NMR.

Coupling with 2-Methoxyphenyl Derivatives

Reagents:

Reagent Purpose Conditions
2-Methoxyphenylamine (or derivative) Nucleophile Dissolved in anhydrous ethyl acetate
DIC (N,N'-Diisopropylcarbodiimide) Coupling agent Room temperature, 16 hours
HOAt or HOBt Additive to improve coupling Same as above

Procedure:

  • The amino acid carbamate intermediate is coupled with 2-methoxyphenylamine via amide bond formation using DIC and HOAt in dry conditions.
  • The mixture is stirred at room temperature for 16 hours, then purified by standard extraction and chromatography.

Oxidation to Form the Keto Group

  • The keto functionality at the 6-position is introduced via oxidation of the corresponding alcohol or via direct oxidation of the methylene group adjacent to the aromatic ring using reagents like Lawesson's reagent or oxidizing agents under inert atmosphere.

Alternative Synthetic Routes

Using Isocyanates for Carbamate Formation

  • Reaction of the amine with tert-butyl isocyanate directly forms the carbamate under mild conditions, often at room temperature in solvents like THF.
  • This method avoids the need for carbamoyl chlorides and reduces side reactions.

Multi-step Assembly via Peptoid-like Synthesis

  • Employing stepwise coupling of protected amino acids, aromatic derivatives, and functional groups.
  • The process involves deprotection, activation, and subsequent coupling, as detailed in peptide synthesis protocols.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature -20°C to 40°C Low temperatures favored during acylation and carbamate formation to prevent side reactions
Reaction Time 3–24 hours Longer times for complete conversion, monitored via TLC and NMR
Solvent Anhydrous ethyl acetate, THF, dichloromethane Anhydrous conditions critical to prevent hydrolysis
Molar Ratios 1:1.1–1.5 Reagents such as isobutyl chlorocarbonate, amines, and coupling agents

Data Table Summarizing Preparation Methods

Method Reagents Key Conditions Yield Remarks
Carbamate formation via chlorocarbonate tert-Butyl carbamate + isobutyl chlorocarbonate + NMM -20°C to 0°C, 3–5 hours ~85–92% Widely used, scalable
Direct isocyanate reaction tert-Butyl isocyanate + amine Room temperature, 16–24 hours >90% Mild, fewer side reactions
Coupling with aromatic amines DIC + HOAt Room temp, 16 hours 78–85% Suitable for aromatic substitutions
Oxidation to keto Lawesson's reagent or oxidizing agents Inert atmosphere, 16–24 hours 60–78% For keto functionality

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate is a synthetic organic compound with a molecular weight of approximately 321.4 g/mol . It is characterized by a molecular structure that includes a tert-butyl group attached to a carbamate moiety and a 6-(2-methoxyphenyl)-6-oxohexyl substituent. The compound has potential applications in medicinal chemistry and organic synthesis because the functional groups it contains can influence its reactivity and biological activity.

Reactions and Influences
The reactions involving this compound are influenced by the steric and electronic properties of the tert-butyl and methoxyphenyl groups, which can modulate the compound's reactivity.

Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a precursor containing the 6-(2-methoxyphenyl)-6-oxohexyl moiety.

Potential Applications
this compound has potential applications in medicinal chemistry and organic synthesis.

Structural Similarity
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its combination of a tert-butyl group with both methoxyphenyl and oxohexyl moieties. This combination provides distinct chemical properties that enhance its utility in specific research and industrial applications, setting it apart from simpler carbamates and other derivatives.

Structural Comparison Table

Compound NameStructure FeaturesUnique Aspects
tert-Butyl carbamateSimple carbamate structureBasic structure without complex substituents
tert-Butyl N-(2-aminoethyl)-N-methylcarbamateContains an amino groupUsed for different synthetic applications
2-(N-tert-butoxycarbonylamino)-3-methylpyridinePyridine ring with a carbamate groupUnique heterocyclic structure
tert-Butyl (6-hydrazino-6-oxohexyl)carbamateContains hydrazine functionalityDual functionality allows for diverse reactions

Mechanism of Action

The mechanism of action of tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and reactivity. The methoxyphenyl and oxohexyl moieties contribute to its overall chemical behavior, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • Bioactivity : Compounds with heterocyclic substituents (e.g., benzothiazole) show reported antimicrobial activity, suggesting that the target compound’s methoxyphenyl group may influence similar biological pathways .

Critical Analysis :

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, THF) are common for carbamate formation, while dioxane/ethanol mixtures facilitate nucleophilic substitutions .
  • Yields : Yields for tert-butyl carbamates typically range from 70–85%, influenced by steric hindrance from substituents .

Functional and Application Comparisons

  • Biological Activity: Nitrophenyl and benzothiazole derivatives exhibit antiprotozoal and antimicrobial properties, likely due to nitro group redox activity or heterocyclic bioisosterism . The target compound’s methoxyphenyl group may confer antioxidant or anti-inflammatory effects, analogous to phenolic compounds .
  • Material Science :
    • Carbamates with long alkyl chains (e.g., hexyl) are used in supramolecular biomaterials for self-assembly, driven by hydrophobic interactions .
    • Bromohexyl derivatives serve as intermediates for further functionalization (e.g., click chemistry) .

Biological Activity

tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate is a synthetic organic compound with a complex molecular structure characterized by the presence of a tert-butyl group, a carbamate moiety, and a 6-(2-methoxyphenyl)-6-oxohexyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic contexts.

Molecular Characteristics

  • Molecular Formula : C₁₈H₂₇N₃O₄
  • Molecular Weight : 321.4 g/mol

The unique structural features of this compound, particularly the steric and electronic properties imparted by the tert-butyl and methoxyphenyl groups, play a crucial role in its biological activity and reactivity.

Research indicates that this compound exhibits notable interactions with biological targets, particularly in the modulation of enzyme activities. Its structural attributes allow it to selectively bind to specific proteins, potentially influencing their conformation and function. The compound's ability to act as an enzyme inhibitor or modulator could be leveraged in therapeutic settings, particularly for conditions involving enzyme dysregulation.

Enzyme Interaction Studies

Studies have shown that compounds similar to this compound can selectively inhibit phosphodiesterase (PDE) enzymes, which are critical in regulating cyclic nucleotide levels within cells. For instance, selective PDE4 inhibitors have been noted for their anti-inflammatory properties, suggesting that this compound may possess similar effects .

Case Studies and Research Findings

  • PDE Inhibition : A study demonstrated that related compounds effectively inhibited PDE4 activity, leading to reduced inflammatory responses in vitro and in vivo models. The potential of this compound as a PDE inhibitor warrants further exploration to determine its efficacy and safety profile .
  • Therapeutic Applications : The unique combination of functional groups in this compound suggests potential applications in treating various conditions, including inflammatory diseases. Further research is needed to elucidate its pharmacological properties and therapeutic index.
  • Structural Similarities : Comparative studies with other carbamate derivatives reveal that the presence of the methoxy group significantly alters the polarity and solubility of the compound, which may enhance its bioavailability and therapeutic effectiveness.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC₁₈H₂₇N₃O₄Contains methoxy group; enhances solubilityPotential PDE inhibition
tert-Butyl carbamateC₇H₁₅NO₂Basic structure without complex substituentsLimited biological activity
tert-Butyl N-(2-nitrophenyl)carbamateC₁₂H₁₄N₂O₄Lacks hexyl chain; simpler structureModerate enzyme interaction

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